2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide
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Overview
Description
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a combination of phenoxy, thiophene, oxane, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonamide formation, which can be achieved through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The phenoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenoxy or thiophene rings .
Scientific Research Applications
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the phenoxy and thiophene groups may interact with cellular receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Uniqueness
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c20-25(21,14-12-23-16-5-2-1-3-6-16)19-15-18(8-10-22-11-9-18)17-7-4-13-24-17/h1-7,13,19H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWCSIFEDLUSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCOC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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